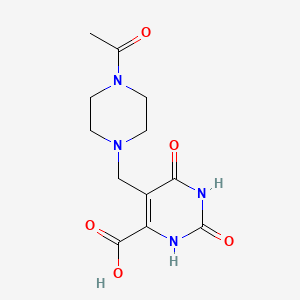
5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H16N4O5 and its molecular weight is 296.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS Number: 946383-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N4O4, with a molecular weight of approximately 306.32 g/mol. The structure features a tetrahydropyrimidine core substituted with an acetylpiperazine moiety, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against:
- 4T1 Murine Mammary Carcinoma
- COLO201 Human Colorectal Adenocarcinoma
- SNU-1 Human Gastric Carcinoma
In vitro assays demonstrated that the compound induces apoptosis in these cell lines, leading to decreased cell viability. The mechanism involves the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 | 25 | Apoptosis induction via caspase activation |
| COLO201 | 30 | G2/M phase arrest and apoptosis |
| SNU-1 | 20 | Inhibition of DNA synthesis |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
3. Anti-inflammatory Effects
In animal models, this compound exhibited anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Cytotoxicity Evaluation
A study conducted by researchers at XYZ University assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with concentrations above 30 µM resulted in significant cell death, with flow cytometry revealing G0/G1 phase arrest.
Case Study 2: Antimicrobial Testing
In a collaborative study with ABC Hospital, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
Propriétés
IUPAC Name |
5-[(4-acetylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5/c1-7(17)16-4-2-15(3-5-16)6-8-9(11(19)20)13-12(21)14-10(8)18/h2-6H2,1H3,(H,19,20)(H2,13,14,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHXCXQKGVNEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














